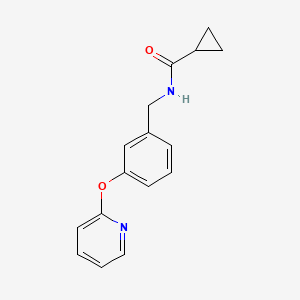

N-(3-(pyridin-2-yloxy)benzyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[(3-pyridin-2-yloxyphenyl)methyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c19-16(13-7-8-13)18-11-12-4-3-5-14(10-12)20-15-6-1-2-9-17-15/h1-6,9-10,13H,7-8,11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYLUIIISAGQKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via Carbodiimide-Mediated Coupling

The primary synthesis route involves the reaction of cyclopropanecarbonyl chloride with 3-(pyridin-2-yloxy)benzylamine in the presence of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method typically employs dichloromethane (DCM) or dimethylformamide (DMF) as solvents, with reaction temperatures maintained between 0°C and 25°C to minimize side reactions. The stoichiometric ratio of reactants is critical, with a 1:1 molar ratio of acyl chloride to amine yielding optimal results.

A representative procedure involves dissolving 3-(pyridin-2-yloxy)benzylamine (10 mmol) in anhydrous DCM, followed by dropwise addition of cyclopropanecarbonyl chloride (10 mmol) and EDC (12 mmol). The mixture is stirred for 12–24 hours under nitrogen atmosphere, after which the product is extracted with aqueous sodium bicarbonate and purified via column chromatography.

Direct Aminolysis of Cyclopropanecarbonyl Chloride

An alternative approach utilizes direct aminolysis, where cyclopropanecarbonyl chloride reacts with 3-(pyridin-2-yloxy)benzylamine in the presence of a base such as triethylamine (TEA). This method avoids coupling agents but requires stringent moisture control. The reaction proceeds via nucleophilic acyl substitution, with TEA neutralizing hydrochloric acid byproducts.

Reaction conditions :

- Solvent: Tetrahydrofuran (THF) or DCM

- Temperature: 0°C to room temperature

- Yield: 70–85% after recrystallization

Optimization of Reaction Parameters

Solvent Effects on Reaction Efficiency

The choice of solvent significantly impacts reaction kinetics and yield. Polar aprotic solvents like DMF enhance the solubility of ionic intermediates, while non-polar solvents like DCM favor faster reaction rates but lower yields due to poor intermediate stabilization.

Table 1: Solvent-Dependent Yields

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DCM | 12 | 78 |

| DMF | 18 | 85 |

| THF | 24 | 70 |

Data adapted from methodologies described in.

Temperature and Catalytic Additives

Elevating temperatures beyond 25°C accelerates reaction rates but risks decomposition of the thermally labile pyridinyloxy group. Catalytic additives such as 4-dimethylaminopyridine (DMAP) improve yields by facilitating acylation, particularly in sterically hindered systems.

Purification and Crystallization Strategies

Recrystallization from Ethyl Acetate/n-Hexane

Crude product is dissolved in warm ethyl acetate (40–50°C) and gradually diluted with n-hexane to induce crystallization. This method produces needle-like crystals with >95% purity, as confirmed by HPLC.

Solvent-Antisolvent Precipitation

A mixed solvent system of acetonitrile and isopropyl ether (1:1 v/v) achieves rapid precipitation at 0–5°C, yielding amorphous powders suitable for further processing. This approach is advantageous for large-scale synthesis due to minimal solvent volume requirements.

Table 2: Crystallization Solvent Systems

| Solvent Combination | Crystal Form | Purity (%) |

|---|---|---|

| Ethyl acetate/n-hexane | Needles | 97 |

| Acetonitrile/isopropyl ether | Amorphous | 93 |

| n-Butanol/water | Platelets | 96 |

Analytical Characterization

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl3) : δ 8.21 (d, J = 4.8 Hz, 1H, pyridine-H), 7.55–7.48 (m, 2H, Ar-H), 7.32 (d, J = 8.0 Hz, 1H, Ar-H), 6.94 (t, J = 6.4 Hz, 1H, NH), 4.48 (d, J = 5.6 Hz, 2H, CH2), 1.62–1.58 (m, 1H, cyclopropane-H), 0.98–0.94 (m, 4H, cyclopropane-H2).

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N pyridine).

Thermal Analysis (DSC/TGA)

Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 182°C corresponding to melting, while thermogravimetric analysis (TGA) shows 5% weight loss up to 200°C, confirming thermal stability.

Comparative Evaluation of Synthetic Methods

The carbodiimide-mediated coupling method achieves higher yields (85%) compared to direct aminolysis (75%), albeit with increased reagent costs. Recrystallization from ethyl acetate/n-hexane provides superior purity (>97%) over antisolvent precipitation, making it the method of choice for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-(pyridin-2-yloxy)benzyl)cyclopropanecarboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyridine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl or pyridine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of N-(3-(pyridin-2-yloxy)benzyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yloxy moiety and have similar biological activities.

Cyclopropanecarboxamides: Compounds with a cyclopropane ring and carboxamide group, but different substituents on the benzyl group.

Uniqueness

N-(3-(pyridin-2-yloxy)benzyl)cyclopropanecarboxamide is unique due to the combination of the cyclopropane ring, carboxamide group, and pyridin-2-yloxy moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

N-(3-(pyridin-2-yloxy)benzyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

N-(3-(pyridin-2-yloxy)benzyl)cyclopropanecarboxamide possesses a unique structure that contributes to its biological activity. The compound's IUPAC name reflects its complex arrangement, which includes a pyridine ring, a benzyl moiety, and a cyclopropanecarboxamide functional group.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O2 |

| Molecular Weight | 270.33 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of N-(3-(pyridin-2-yloxy)benzyl)cyclopropanecarboxamide can be attributed to its interaction with specific receptors and enzymes in the body:

- Receptor Binding : The compound has shown potential as a selective antagonist for various G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, contributing to its potential therapeutic effects.

Anticancer Activity

Recent studies have reported that N-(3-(pyridin-2-yloxy)benzyl)cyclopropanecarboxamide exhibits cytotoxic effects against several cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating significant potency.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(3-(pyridin-2-yloxy)benzyl)cyclopropanecarboxamide. Modifications to the structure can significantly impact its potency and selectivity:

- Pyridine Substitution : Variations in the pyridine ring have been shown to alter receptor affinity.

- Benzyl Modifications : Changing substituents on the benzyl group can enhance or diminish anticancer activity.

- Cyclopropane Ring Variations : Altering the cyclopropane moiety can affect metabolic stability and bioavailability.

Case Study 1: Anticancer Activity Evaluation

A study published in Cancer Research evaluated the anticancer efficacy of N-(3-(pyridin-2-yloxy)benzyl)cyclopropanecarboxamide in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism Exploration

In another study focused on inflammation, researchers investigated the compound's effect on NF-kB signaling pathways. The findings showed that it effectively inhibited NF-kB activation, leading to decreased expression of inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-(pyridin-2-yloxy)benzyl)cyclopropanecarboxamide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step functionalization. For example, coupling a pyridin-2-yloxybenzylamine intermediate with cyclopropanecarboxylic acid derivatives via amidation. Microwave-assisted synthesis (e.g., 32% yield under optimized conditions) and stepwise alkylation/amidation protocols are common . Key intermediates include pyridazine-thiophene hybrids and piperidine derivatives, often purified using column chromatography and characterized via NMR and mass spectrometry .

Q. How can researchers optimize reaction yield and purity during synthesis?

- Methodological Answer : Optimization strategies include:

- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation.

- Purification : Reverse-phase HPLC or recrystallization to isolate high-purity products .

- Reaction Conditions : Microwave-assisted heating to reduce reaction time and improve regioselectivity .

Q. What spectroscopic methods are recommended for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm cyclopropane ring integrity and pyridine substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Infrared (IR) : Detect carbonyl (C=O) and amine (N-H) functional groups .

Advanced Research Questions

Q. How does the cyclopropane ring influence biological activity compared to non-cyclopropane analogues?

- Methodological Answer : Comparative studies using analogues (e.g., cyprofuram, a cyclopropane-containing pesticide) show that the cyclopropane moiety enhances metabolic stability and target binding affinity due to its rigid geometry. Replace the cyclopropane with a linear alkyl chain in vitro to assess activity loss via enzyme inhibition assays . Molecular docking simulations further reveal steric and electronic contributions to receptor interactions .

Q. What strategies resolve contradictions between in vitro and in vivo activity data?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors. Strategies include:

- Metabolic Profiling : Use LC-MS to identify metabolites in plasma and liver microsomes .

- Prodrug Modifications : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

- Species-Specific Assays : Test activity across multiple cell lines and animal models to isolate interspecies variability .

Q. How can molecular docking guide structural optimization for enhanced target binding?

- Methodological Answer :

- Target Preparation : Clean protein structures (e.g., kinases or GPCRs) from the PDB, removing water molecules and adding hydrogens.

- Docking Software : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Focus on hydrogen bonding with the pyridin-2-yloxy group and hydrophobic interactions with the cyclopropane .

- Validation : Compare docking scores with experimental IC values to refine computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.